molecular formula C10H21NO B1278493 (1-Butylpiperidin-4-yl)methanol CAS No. 148703-15-5

(1-Butylpiperidin-4-yl)methanol

Cat. No.: B1278493
CAS No.: 148703-15-5
M. Wt: 171.28 g/mol
InChI Key: WBJOIIUQZHTVOG-UHFFFAOYSA-N
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Description

(1-Butylpiperidin-4-yl)methanol is a nitrogen-containing alcohol compound with a piperidine ring in its structure. This compound belongs to the class of amino alcohols, which are organic compounds containing both amino and hydroxyl functional groups. Amino alcohols have various practical applications, including their use as catalysts, precursors in alkaloid synthesis, corrosion inhibitors, and in the preparation of functionalized nanohybrid materials and drug production .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for (1-Butylpiperidin-4-yl)methanol involves the reduction of 1-Butyl-piperidine-4-carboxylic acid ethyl ester using lithium aluminium hydride (LiAlH4) in diethyl ether at 0°C. The reaction mixture is stirred for 4 hours, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis route mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-Butylpiperidin-4-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminium hydride (LiAlH4) is commonly used for reduction reactions.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield carbonyl compounds, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

(1-Butylpiperidin-4-yl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-Butylpiperidin-4-yl)methanol involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its functional groups, which can participate in various chemical reactions. The piperidine ring in its structure adopts a stable chair conformation, similar to cyclohexane, and can exist in different conformers depending on the orientation of the N-H bond .

Comparison with Similar Compounds

Similar Compounds

    4-Piperidinemethanol: A similar compound with a hydroxyl group attached to the piperidine ring.

    1-Butyl-4-piperidone: A compound with a carbonyl group instead of a hydroxyl group.

    4-Piperidinemethanol, 1-methyl-: A compound with a methyl group instead of a butyl group.

Uniqueness

(1-Butylpiperidin-4-yl)methanol is unique due to its specific structure, which includes a butyl group attached to the piperidine ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

(1-butylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-2-3-6-11-7-4-10(9-12)5-8-11/h10,12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJOIIUQZHTVOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437132
Record name 4-Piperidinemethanol, 1-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148703-15-5
Record name 1-Butyl-4-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148703-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinemethanol, 1-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of lithium aluminum hydride (1.39 g) in THF (100 ml) was ice-cooled, to which was added dropwise a solution of a mixture (4.15 g) of ethyl 1-n-butylisonipecotate and 1-n-butylisonipecotic acid obtained in Preparation Example 19 in THF (100 ml) over a period of 15 minutes with stirring. The mixture was stirred under ice-cooling for 10 minutes, and then at room temperature for 30 minutes. To the reaction solution were successively added water (2 ml), a 15% aqueous solution of sodium hydroxide (2 ml), water (6 ml) and anhydrous magnesium sulfate, and the mixture was stirred at room temperature for 30 minutes. The reaction solution was filtered off with Celite, and the solvent was distilled off under reduced pressure to give the title compound (3.84 g). This compound was used for the subsequent reaction without purification.
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
4.15 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of ethyl isonipecotate (102 g, 0.65 mole) and 1-bromobutane (72 ml, 0.67 mole) in ethanol (1.2 L) was treated with anhydrous potassium carbonate (180 g, 1.3 mole) and heated under reflux for 2 h. The mixture was allowed to cool an then filtered through kieselguhr. The filtrate was concentrated in vacuo to leave a yellow oil, which was dissolved in ether (300 ml) and added dropwise over 20 minutes to a stirred suspension of lithium aluminium hydride (50 g, 1.3 mole) in ether (500 ml) at 0° C. under nitrogen. The mixture was stirred at room temperature for 18 h, then cooled to 0° C. and treated with water (50 ml), 10% NaOH solution (50 ml) and water (150 ml). The mixture was filtered through keiselguhr and the filtrate concentrated under vacuum to leave a pale yellow oil, which was distilled to afford the title compound as a colourless oil (88.5 g, 80%) bp 102°-108° C. at 0.1 mm Hg.
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step Two
Quantity
72 mL
Type
reactant
Reaction Step Two
Quantity
1.2 L
Type
solvent
Reaction Step Two
Quantity
180 g
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Yield
80%

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